Tert-butyl 2-amino-4-carbamoylbutanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamoyl group attached to a butanoate backbone. This compound is significant in medicinal chemistry and organic synthesis due to its structural features and potential biological activities.
The compound can be synthesized through various chemical methods, and its applications are explored in pharmaceutical research and organic synthesis. It is cataloged under several identifiers, including its CAS number, which is 1210348-34-7, indicating its unique chemical identity.
Tert-butyl 2-amino-4-carbamoylbutanoate can be classified as:
The synthesis of tert-butyl 2-amino-4-carbamoylbutanoate typically involves several key steps:
The synthesis may require specific conditions such as inert atmospheres and controlled temperatures, typically ranging from room temperature to slightly elevated temperatures depending on the reactivity of the starting materials.
CC(C)(C)OC(=O)[C@@H](N)CCC(N)=O
ZBFXJXKZQGZLJQ-UHFFFAOYSA-N
Tert-butyl 2-amino-4-carbamoylbutanoate can participate in various chemical reactions due to its functional groups:
The reactivity of the compound is influenced by steric hindrance from the tert-butyl group, which may affect its ability to participate in certain reactions compared to less hindered analogs.
The mechanism of action for tert-butyl 2-amino-4-carbamoylbutanoate primarily revolves around its role as an amino acid derivative in biological systems. It may act as a substrate for enzymes involved in peptide synthesis or metabolic pathways related to amino acid metabolism.
Research indicates that compounds similar to tert-butyl 2-amino-4-carbamoylbutanoate may exhibit effects on neurotransmitter synthesis and modulation of metabolic pathways involving glutamine and other amino acids.
Predicted properties include:
Tert-butyl 2-amino-4-carbamoylbutanoate finds applications in various fields:
CAS No.: 1986-70-5
CAS No.: 13770-96-2
CAS No.: 134954-21-5
CAS No.: 53237-59-5
CAS No.: 13463-39-3
CAS No.: